4-Methyl-1-phenyl-5-(trifluoromethyl)-1,4-dihydropyridazine
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Overview
Description
4-Methyl-1-phenyl-5-(trifluoromethyl)-1,4-dihydropyridazine is an organic compound belonging to the dihydropyridazine family. This compound is characterized by the presence of a trifluoromethyl group at the 5-position, a phenyl group at the 1-position, and a methyl group at the 4-position of the dihydropyridazine ring. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-phenyl-5-(trifluoromethyl)-1,4-dihydropyridazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-1-phenyl-1,4-dihydropyridazine and trifluoromethylating agents.
Reaction Conditions:
Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-phenyl-5-(trifluoromethyl)-1,4-dihydropyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyridazine derivatives with different substituents.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives, while reduction can produce various dihydropyridazine compounds.
Scientific Research Applications
4-Methyl-1-phenyl-5-(trifluoromethyl)-1,4-dihydropyridazine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-1-phenyl-5-(trifluoromethyl)-1,4-dihydropyridazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1-phenyl-1,4-dihydropyridazine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-Phenyl-5-(trifluoromethyl)-1,4-dihydropyridazine: Lacks the methyl group at the 4-position, affecting its reactivity and applications.
4-Methyl-5-(trifluoromethyl)-1,4-dihydropyridazine: Lacks the phenyl group, leading to different interactions with biological targets.
Uniqueness
The presence of the trifluoromethyl group in 4-Methyl-1-phenyl-5-(trifluoromethyl)-1,4-dihydropyridazine imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-methyl-1-phenyl-5-(trifluoromethyl)-4H-pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2/c1-9-7-16-17(8-11(9)12(13,14)15)10-5-3-2-4-6-10/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBBELDNNKDRBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=NN(C=C1C(F)(F)F)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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